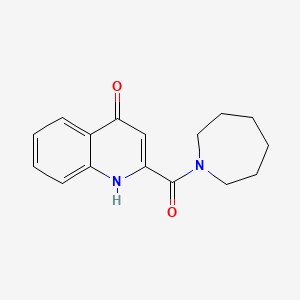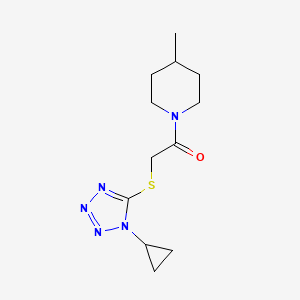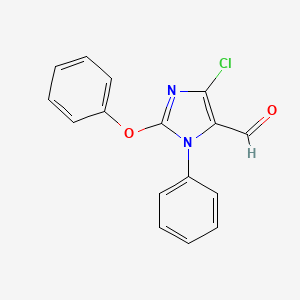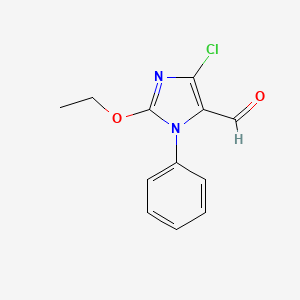![molecular formula C20H16FN3O2S B7528800 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide, also known as compound A, is a small molecule drug candidate that has been developed for the treatment of various diseases. It belongs to the class of benzamide compounds and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in the pathogenesis of various diseases. In cancer, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to inhibit the activity of several kinases that are involved in cell proliferation and survival, including AKT and ERK. In inflammation, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disorders, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
Compound A has been shown to have several biochemical and physiological effects in preclinical models. In cancer, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against tumors. In inflammation, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to reduce the production of reactive oxygen species and nitric oxide, and it has been shown to increase the production of anti-inflammatory cytokines. In neurodegenerative disorders, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to reduce oxidative stress, inflammation, and amyloid beta accumulation, and it has been shown to improve synaptic plasticity and memory function.
Advantages and Limitations for Lab Experiments
Compound A has several advantages for lab experiments, including its high purity, solubility, and stability. It can be easily synthesized in large quantities, and it can be administered orally or intravenously. However, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A also has some limitations, including its low bioavailability, which may limit its effectiveness in vivo. It also has some potential toxicity concerns, which need to be addressed in further studies.
Future Directions
There are several future directions for the research and development of 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A. One direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its effectiveness in vivo. Another direction is to study its potential toxicity and safety profile in more detail, to ensure its safety for clinical use. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets, which may lead to the development of more potent and selective analogs of 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A. Finally, clinical trials are needed to evaluate its efficacy and safety in patients with various diseases.
Synthesis Methods
The synthesis of 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A involves several steps, including the reaction of 4-fluorophenylsulfanylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminopyridine. The final step involves the reaction of the resulting amide with 4-fluorobenzoyl chloride, which leads to the formation of 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A. The overall yield of the synthesis is around 20%, and the purity of the final product is above 95%.
Scientific Research Applications
Compound A has been studied extensively in preclinical models for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has shown potent anti-tumor activity in vitro and in vivo, and it has been shown to inhibit the growth of various cancer cell lines. In inflammation, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and it has been shown to alleviate the symptoms of inflammatory diseases in animal models. In neurodegenerative disorders, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to protect neurons from oxidative stress and inflammation, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c21-15-4-6-18(7-5-15)27-13-19(25)23-17-3-1-2-14(12-17)20(26)24-16-8-10-22-11-9-16/h1-12H,13H2,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKLKFURWCYSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)

